3-Aminononanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

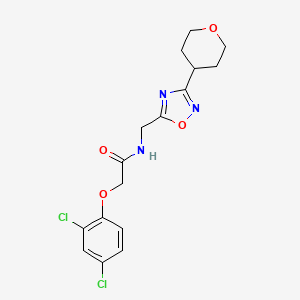

3-Aminononanoic acid is a type of alpha-amino acid . It has a molecular formula of C9H19NO2 and an average mass of 173.253 Da .

Synthesis Analysis

The synthesis of this compound involves the use of whole-cell biocatalytic cascades for the valorization of fatty acids . The VinN-type adenylation enzyme loads a specific β-amino acid unit onto an acyl carrier protein, and the VinM-type adenylation enzyme aminoacylates the β-amino acid moiety to form a dipeptidyl unit .Molecular Structure Analysis

The molecular structure of this compound consists of an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon .Physical And Chemical Properties Analysis

This compound has a molecular formula of C9H19NO2 and an average mass of 173.253 Da . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Genetically Encoding Photocaged Quinone Methide

Research led by Liu et al. (2019) in the Journal of the American Chemical Society explored the genetic encoding of unnatural amino acids in vivo. They introduced (2 R)-2-amino-3-fluoro-3-(4-((2-nitrobenzyl)oxy) phenyl) propanoic acid (FnbY) in Escherichia coli and mammalian cells. Upon photoactivation, FnbY produced a reactive quinone methide, which covalently interacted with nine natural amino acid residues directly in live cells. This research expands the scope of applications for exploiting covalent bonding in vivo for chemical biology, biotherapeutics, and protein engineering (Liu et al., 2019).

Enzymatic Synthesis of Antidiabetic Drug Intermediates

In 2011, a study by Chen et al. in Organic Process Research & Development detailed the enzymatic synthesis of (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid, a key intermediate for an antidiabetic drug. This process involved the use of (R)-amino acid oxidase and (S)-aminotransferase, highlighting the potential of enzymatic routes in pharmaceutical synthesis (Chen et al., 2011).

Production of Nylon-9 from Soybean Oil

A 1971 study in Industrial & Engineering Chemistry Product Research and Development by Miller et al. demonstrated the conversion of soybean oil into 9-aminononanoic acid, which was then used to produce nylon-9. This process included alcoholysis, reductive ozonolysis, reductive alkylation of ammonia, and hydrolysis, showcasing an innovative method of producing synthetic fibers from natural resources (Miller et al., 1971).

Application in Biomimetic Oxygen-Evolving Photobacteria

Kai Liu et al. (2017) in ACS nano, introduced a biomimetic cyanobacteria model based on self-integration of small bioinspired molecules, including amphiphilic amino acid, 3,4-dihydroxyphenylalanine (DOPA), and metalloporphyrin. This model mimics the photosynthetic mechanism of cyanobacteria, demonstrating a novel approach in the field of synthetic biology (Liu et al., 2017).

Synthesis of Amino Acid-Based Corrosion Inhibitors

A 2017 study by Srivastava et al. in the Journal of Molecular Liquids presented the synthesis of amino acid-based corrosion inhibitors for mild steel. These novel inhibitors demonstrated high efficiency and offered insights into the development of environmentally friendly corrosion protection methods (Srivastava et al., 2017).

Advances in Protein Structure Prediction and Design

Kuhlman and Bradley (2019) in Nature Reviews Molecular Cell Biology reviewed the progress in protein structure prediction and design, emphasizing the importance of understanding amino acid sequences and their folding patterns. This research is crucial for bioengineering and therapeutic applications (Kuhlman & Bradley, 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s worth noting that amino acids, in general, play a crucial role in various biological processes, including protein synthesis and energy production .

Mode of Action

Amino acids typically interact with their targets through various mechanisms, such as serving as substrates for enzymes, participating in signal transduction pathways, or acting as neurotransmitters .

Biochemical Pathways

3-Aminononanoic acid may be involved in the biosynthesis of β-amino acid-containing macrolactam polyketides, a class of antibiotics produced by Actinobacteria . These antibiotics are biosynthesized from various β-amino acid starter units, contributing to their structural diversity .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight, logp, and hydrogen bond donors and acceptors, can provide some insights into its potential pharmacokinetic behavior .

Result of Action

Amino acids, in general, can influence various cellular processes, including protein synthesis, cell signaling, and energy metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the composition of plankton fatty acids, which includes various amino acids, can be influenced by environmental factors such as water quality indicators .

Eigenschaften

IUPAC Name |

3-aminononanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-2-3-4-5-6-8(10)7-9(11)12/h8H,2-7,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJXIPXCQNHXJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B2924237.png)

![3,5-Dichloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide](/img/structure/B2924243.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2924245.png)

![2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2924254.png)

![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B2924255.png)

![4-[(4-Fluorosulfonyloxy-3,5-dimethylphenyl)methyl]morpholine](/img/structure/B2924257.png)